N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-aminophenol to form an intermediate, which is then further reacted with 3-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzoxazine ring allows for nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
4-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzoxazine ring plays a crucial role in stabilizing the compound and facilitating its binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-methoxybenzenesulfonate
- 2-[(E)-2-(3-Hydroxy-4-methoxyphenyl)ethenyl]-1-methylquinolinium 4-chlorobenzenesulfonate
- 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium iodide
Uniqueness
4-(4-Methoxybenzenesulfonyl)-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific structural features, including the presence of both methoxy and sulfonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The benzoxazine ring also provides stability and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22N2O6S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O6S/c1-29-17-10-12-19(13-11-17)32(27,28)25-15-22(31-21-9-4-3-8-20(21)25)23(26)24-16-6-5-7-18(14-16)30-2/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
MQPOQKMFWDYZHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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